molecular formula C11H13BO3 B11766328 (5-Propylbenzofuran-2-yl)boronic acid

(5-Propylbenzofuran-2-yl)boronic acid

Cat. No.: B11766328
M. Wt: 204.03 g/mol
InChI Key: ZGVWCHMFANHQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Propylbenzofuran-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Propylbenzofuran-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst and a suitable base, such as potassium acetate, to facilitate the transmetalation step .

Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Propylbenzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .

Mechanism of Action

The mechanism of action of (5-Propylbenzofuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Furylboronic acid
  • 3-Thienylboronic acid

Comparison: (5-Propylbenzofuran-2-yl)boronic acid is unique due to the presence of the benzofuran moiety, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials .

Properties

Molecular Formula

C11H13BO3

Molecular Weight

204.03 g/mol

IUPAC Name

(5-propyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C11H13BO3/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h4-7,13-14H,2-3H2,1H3

InChI Key

ZGVWCHMFANHQGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)CCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.